molecular formula C14H22N2O2 B12092636 Tert-butyl 3-(cyanomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate

Tert-butyl 3-(cyanomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B12092636
M. Wt: 250.34 g/mol
InChI Key: FEISVZRQSIPUHN-UHFFFAOYSA-N
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Description

Tert-butyl 3-(cyanomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate is a bicyclic compound featuring an 8-azabicyclo[3.2.1]octane core modified with a tert-butyl carbamate group at the 8-position and a cyanomethyl substituent at the 3-position. The cyanomethyl group likely enhances electrophilicity and reactivity, making it a candidate for further functionalization in medicinal chemistry or materials science.

Properties

IUPAC Name

tert-butyl 3-(cyanomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-11-4-5-12(16)9-10(8-11)6-7-15/h10-12H,4-6,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEISVZRQSIPUHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CC(C2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyanide Displacement

The triflate is treated with a cyanide source (e.g., potassium cyanide, trimethylsilyl cyanide) in a polar aprotic solvent:

Procedure :
Tert-butyl 3-(triflyloxy)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate is reacted with KCN in dimethylformamide (DMF) at 60°C for 6–12 hours. The reaction proceeds via an SN2 mechanism, replacing the triflate with a cyanomethyl group.

Optimization Notes :

  • Solvent : DMF or acetonitrile improves solubility.

  • Catalyst : Crown ethers (e.g., 18-crown-6) enhance reactivity by complexing K⁺ ions.

  • Yield : 70–85% (estimated from analogous reactions).

Reduction of Cyanoethyl Intermediates

Alternative routes involve reducing pre-functionalized intermediates. For example, a nitrile group may be introduced via Michael addition to an α,β-unsaturated ketone precursor, followed by hydrogenation.

Data Tables: Synthesis Optimization

Table 1. Triflylation Reaction Conditions and Yields

BaseTriflating AgentSolventTemperatureYieldReference
LDA (2.2 equiv)N-Phenylbis(triflimide) (1.1 eq)THF-78°C → RT92%
LiHMDS (1.1 equiv)N-Phenylbis(triflimide) (1.0 eq)THF-70°C → RT80%

Table 2. Cyanomethylation Methods

MethodCyanide SourceSolventTemperatureYieldReference
SN2 DisplacementKCNDMF60°C85%*
Michael AdditionTMSCNTHF0°C → RT78%*
*Estimated from analogous reactions.

Challenges and Recommendations

  • Regioselectivity : Competing reactions at other positions of the bicyclic framework may occur. Using bulky bases (e.g., LDA) ensures deprotonation at the 3-position.

  • Moisture Sensitivity : Enolate formation requires anhydrous conditions and inert atmospheres.

  • Purification : Silica gel chromatography with ethyl acetate/hexane gradients effectively isolates intermediates.

Recommendations :

  • Optimize cyanide source reactivity using phase-transfer catalysts.

  • Explore flow chemistry for triflylation to enhance reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyanomethyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines, using reagents like lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Sodium cyanide (NaCN) for introducing the cyanomethyl group.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-(cyanomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate has garnered attention for its potential therapeutic applications. Its structural features allow it to interact with biological targets effectively.

  • Case Study: Antiviral Activity
    Recent studies have indicated that derivatives of azabicyclo compounds exhibit antiviral properties. For example, modifications of the bicyclic structure have been explored for their efficacy against viral infections, including those caused by RNA viruses .

Synthetic Chemistry

This compound serves as a versatile building block in organic synthesis, particularly in the development of more complex molecules.

  • Application in Synthesis
    This compound can be employed in multi-step synthetic routes to construct other biologically active compounds. Its reactivity allows for various transformations, including nucleophilic substitutions and cyclization reactions .

Neuroscience Research

The azabicyclo structure is relevant in neuroscience due to its potential interaction with neurotransmitter systems.

  • Case Study: Neurotransmitter Modulation
    Compounds related to this structure have been studied for their effects on neurotransmitter receptors, suggesting potential applications in treating neurological disorders such as depression and anxiety .

Mechanism of Action

The mechanism by which tert-butyl 3-(cyanomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The bicyclic structure allows it to fit into binding sites with high specificity, influencing biochemical pathways.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The 8-azabicyclo[3.2.1]octane scaffold is versatile, with substituents at the 3-position significantly influencing chemical and biological behavior. Key analogs include:

Compound Name Substituent at 3-Position Molecular Formula Molecular Weight (g/mol) Key Properties Reference
Tert-butyl 3-(cyanomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate Cyanomethyl C14H21N2O2 249.33 High electrophilicity; potential for nucleophilic addition Inferred
Tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate Hydroxyl C12H21NO3 227.30 Polar, hydrogen-bonding capability; used as a synthetic intermediate
Tert-butyl 3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate Aminomethyl C13H24N2O2 240.34 Basic amine for salt formation; bioactive potential
Tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate Ketone C12H19NO3 225.29 Reactive carbonyl for nucleophilic attack; intermediate in triflate synthesis
Tert-butyl 3-(pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate Pyrazin-2-yloxy C16H22N3O3 304.37 Aromatic heterocycle; modulates solubility and binding affinity

Key Observations :

  • Electron-Withdrawing Groups (e.g., cyanomethyl, trifluoroacetyl ): Increase electrophilicity, enhancing reactivity in cross-coupling or nucleophilic substitution reactions.
  • Electron-Donating Groups (e.g., hydroxyl, methoxy ): Improve solubility and stability but reduce electrophilicity.
  • Aromatic Substituents (e.g., pyrazine , p-tolyl ): Influence π-π stacking interactions in biological targets, critical for receptor binding in drug candidates.

Yield Comparison :

  • Pyrazin-2-yloxy analog: 36% yield using GP3 .
  • p-Tolyloxy analog: Quantitatively formed but requires purification .
  • Triflate intermediate: 92% yield under optimized conditions .

Physicochemical Properties

  • Solubility: Hydroxyl and aminomethyl derivatives exhibit higher aqueous solubility due to hydrogen bonding .
  • Stability : Trifluoroacetyl derivatives are moisture-sensitive, requiring anhydrous handling, while tert-butyl carbamates are generally stable.
  • Spectroscopic Data :
    • 1H NMR : Methyl groups in tert-butyl appear at δ 1.48 ppm , while aromatic protons in pyrazine derivatives resonate at δ 7.89–6.98 ppm .
    • HRMS : Used for precise mass validation (e.g., m/z 483 [M − H]<sup>+</sup> for squaramide derivatives ).

Biological Activity

Tert-butyl 3-(cyanomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate, with the CAS number 1241675-18-2, is a compound of significant interest due to its structural similarity to tropane alkaloids, which are known for their diverse biological activities. The bicyclic structure of this compound suggests potential interactions with biological targets, particularly in the fields of pharmacology and medicinal chemistry.

  • Molecular Formula : C14H22N2O2
  • Molecular Weight : 250.34 g/mol
  • Purity : ≥97%
  • Chemical Structure :
N CCC1CC2CCC C1 N2C O OC C C C\text{N CCC1CC2CCC C1 N2C O OC C C C}

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its potential as an antibacterial agent and its interactions with specific biological pathways.

Antibacterial Activity

Recent research highlights the antibacterial properties of compounds related to the 8-azabicyclo[3.2.1]octane scaffold. For instance, studies have shown that derivatives of this scaffold exhibit significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve the inhibition of bacterial topoisomerases, enzymes critical for DNA replication and transcription.

CompoundTargetIC50 (nM)Activity
7aDNA gyrase<32Strong inhibition
7hTopo IV<100Strong inhibition
16bTopo IV120Moderate inhibition

These results indicate that similar compounds can be effective against multidrug-resistant (MDR) strains, making them valuable candidates for further development in antibacterial therapies .

Enzyme Inhibition

The compound also shows promise as a dual inhibitor of bacterial topoisomerases, which are essential for bacterial survival. The following table summarizes findings from studies assessing enzyme inhibition:

Compound TypeEnzyme TargetIC50 (nM)Minimum Inhibitory Concentration (MIC)
Type IGyrB<100<0.03125 - 0.25 μg/mL (Gram-positive)
Type IITopo IV120 - 460Varies by strain

These findings suggest that this compound could be part of a new class of antibiotics targeting bacterial DNA replication processes .

Case Studies

Several case studies have examined the biological activity of compounds with similar structures:

  • Study on Antibacterial Efficacy : A study published in Nature demonstrated that derivatives of the azabicyclo structure exhibited potent activity against resistant strains of Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural modifications in enhancing bioactivity.
  • Mechanistic Insights : Research published in Journal of Medicinal Chemistry detailed how specific substitutions on the bicyclic scaffold influenced binding affinity to topoisomerases, providing insights into optimizing these compounds for therapeutic use.

Q & A

Q. What are the key steps and optimization strategies for synthesizing tert-butyl 3-(cyanomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate?

The synthesis involves a multi-step process starting with 8-azabicyclo[3.2.1]octan-3-one. Critical steps include Boc-protection using Boc anhydride in THF with triethylamine as a base, followed by cyanomethylation. Key optimizations include:

  • Reaction Conditions : Maintaining anhydrous conditions (0°C for Boc protection, room temperature for subsequent steps) to prevent side reactions .
  • Purification : Column chromatography with chloroform/methanol (9:1) to isolate intermediates and final products. Yields can reach 76–77% with careful solvent removal and Na₂SO₄ drying .
  • Monitoring : TLC for real-time reaction progress tracking .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

A combination of methods ensures structural fidelity and purity:

  • NMR Spectroscopy : ¹H/¹³C NMR for confirming substituent positions and stereochemistry (e.g., distinguishing singlet/doublet patterns for bicyclic protons) .
  • Mass Spectrometry : LC-MSD-Trap-XCT for molecular weight verification and impurity detection .
  • Chromatography : TLC for rapid purity assessment and column chromatography for scalable purification .

Advanced Research Questions

Q. How can derivatives of this compound be synthesized for structure-activity relationship (SAR) studies?

Derivatives are synthesized via functionalization at the cyanomethyl or bicyclo positions:

  • Alkylation : React with alkyl halides (e.g., 5-bromo-pent-1-ene) in DMF using K₂CO₃ as a base. This introduces alkyl chains or unsaturated groups (e.g., compound 4a in ) .
  • Cyano Group Modification : Hydrolysis to carboxylic acids or reduction to amines for diversifying bioactivity .
  • Spiro-Functionalization : Ammonium carbonate and KCN facilitate hydantoin ring formation (e.g., compound 3 in ) for enhanced rigidity .

Q. What experimental designs are recommended for evaluating the cytotoxicity of this compound?

  • Cell Lines : Use human cancer cell lines (e.g., HeLa, MCF-7) and normal cells for selectivity assessment .
  • Assay Types : MTT or ATP-based viability assays with IC₅₀ calculations. Include positive controls (e.g., cisplatin) and vehicle controls .
  • Mechanistic Studies : Apoptosis assays (Annexin V/PI staining) and ROS detection to probe modes of action .

Q. How can stereochemical integrity be ensured during synthesis, and what techniques validate it?

  • Chiral Reagents/Resolutions : Use enantiopure starting materials or chiral catalysts during key steps (e.g., Boc protection) .
  • Analytical Validation :
  • Chiral HPLC : Separate enantiomers using chiral stationary phases.
  • X-ray Crystallography : Resolve absolute configuration for crystalline intermediates .
  • Optical Rotation : Compare with literature values for known stereoisomers .

Q. What stability considerations are critical for long-term storage and experimental reproducibility?

  • Storage Conditions : Store at 2–8°C under inert atmosphere (argon/nitrogen) to prevent hydrolysis of the Boc group .
  • Stability Testing : Accelerated degradation studies (e.g., 40°C/75% RH for 1 month) with HPLC monitoring to identify degradation products .
  • Handling Precautions : Avoid prolonged exposure to light or moisture during synthesis .

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